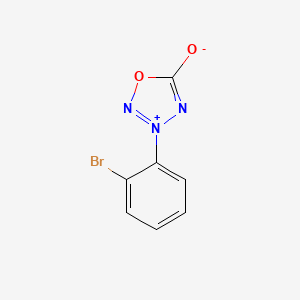

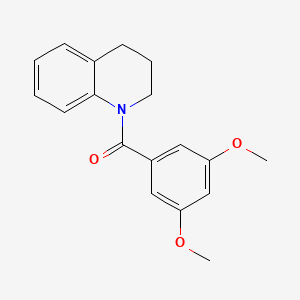

![molecular formula C16H15N3O B5534354 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5534354.png)

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Optical Properties and Material Applications

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation process, exhibit significant optical properties characterized by absorption and fluorescence spectra with a notable Stokes' shift range of 90–166 nm. These properties make them suitable for applications in luminescent materials when dispersed in a transparent thermosetting polyurethane resin, offering a low-cost solution for the development of luminescent materials (Volpi et al., 2017).

Electron-Transport Materials in OLEDs

Pyridine-containing phenanthroimidazole derivatives have been designed and synthesized as electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs). The strategic incorporation of the pyridine ring enhances both the electron mobility and energy levels, resulting in significantly improved OLED performance. The novel ETMs demonstrate low driving voltage, high efficiency, and reduced efficiency roll-off, contributing to the development of highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Efficient synthetic methods have been developed for imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of this chemical scaffold in producing a wide range of compounds. The easy obtainability of starting materials and convenient operations highlight the potential of these derivatives in various scientific research applications (Tu et al., 2007).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines exhibit promising activity against breast cancer cells by inhibiting cell proliferation, inducing DNA cleavage, and promoting apoptosis. These compounds, particularly those with enhanced cytotoxicity at lower concentrations, present a new avenue for the development of antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Photophysics and Intramolecular Processes

Studies on the photophysical characteristics of imidazo[4,5-c]pyridine derivatives reveal the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These findings contribute to the understanding of the photophysical behavior of these compounds and their potential applications in the development of photodynamic therapies and fluorescent probes (Behera et al., 2015).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Research efforts are focused on structural modifications of this scaffold to discover novel therapeutic agents, highlighting its importance in the development of new drugs (Deep et al., 2016)

Mécanisme D'action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(2-imidazol-1-ylethoxy)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-4-16(20-12-11-19-10-9-18-13-19)15(3-1)14-5-7-17-8-6-14/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNQQXMXUKTEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)OCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

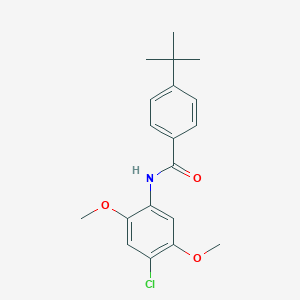

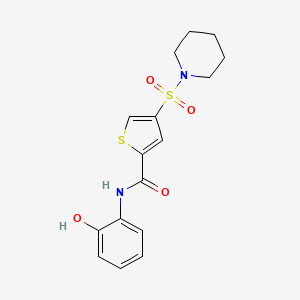

![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B5534284.png)

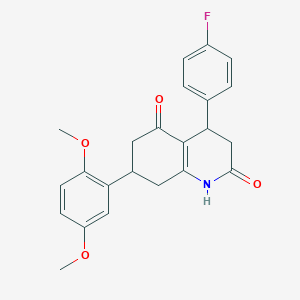

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B5534292.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)

![6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE](/img/structure/B5534365.png)

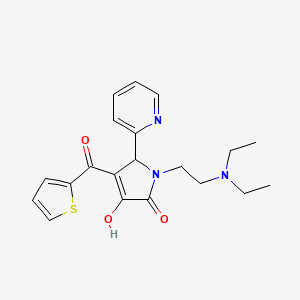

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)

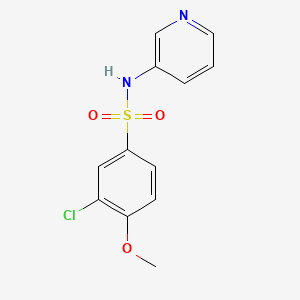

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)

![2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)